molecular formula C23H23N5O3S B2393488 N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203133-66-7

N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2393488
CAS No.: 1203133-66-7
M. Wt: 449.53
InChI Key: BKFSWJIQOCGOFQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is characterized by a fused thiazole-pyridazinone system, substituted at the 2-position with a piperidin-1-yl group, at the 7-position with a phenyl ring, and at the 5-position with an acetamide side chain bearing a furan-2-ylmethyl moiety. The piperidine and furan substituents likely influence solubility, conformational stability, and target binding affinity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c29-18(24-14-17-10-7-13-31-17)15-28-22(30)20-21(19(26-28)16-8-3-1-4-9-16)32-23(25-20)27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFSWJIQOCGOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: This final step usually involves the acylation of an amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the thiazolopyridazine core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be a lead compound for the development of new drugs targeting specific diseases, such as cancer, bacterial infections, or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolopyridazine core could be crucial for binding to active sites, while the furan and piperidine groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Thiazolo[4,5-d]pyridazinone vs. Triazine/Tetrazine Derivatives

While the target compound features a thiazolo[4,5-d]pyridazinone core, other heterocyclic systems, such as pyrazole-fused triazines and tetrazines (e.g., pyrazolo[3,4-e]-1,2,4-triazines and pyrazolo[3,4-e]-1,2,3,4-tetrazines), have been synthesized and studied. These triazine/tetrazine derivatives typically exhibit distinct electronic properties due to their nitrogen-rich cores, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the sulfur-containing thiazolo[4,5-d]pyridazinone.

Substituent Variations in Thiazolo[4,5-d]pyridazinone Analogs

N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(1-pyrrolidinyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

This analog () shares the thiazolo[4,5-d]pyridazinone core but differs in two key substituents:

  • Benzyl Group : The 4-fluorobenzyl group replaces the furan-2-ylmethyl moiety. Fluorination typically enhances lipophilicity (logP) and metabolic stability by resisting oxidative degradation.
  • Amine Substituent: Pyrrolidin-1-yl replaces piperidin-1-yl.
Table 1: Structural and Inferred Property Comparison
Compound Name Core Structure R1 (Position 2) R2 (Position 7) R3 (Acetamide Side Chain) Predicted logP*
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Thiazolo[4,5-d]pyridazinone Piperidin-1-yl Phenyl Furan-2-ylmethyl ~3.2
N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(1-pyrrolidinyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazinone Pyrrolidin-1-yl 4-Fluorophenyl 4-Fluorobenzyl ~3.8

*logP values estimated using fragment-based methods.

Biological Activity

N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C26H27N5O2SC_{26}H_{27}N_{5}O_{2}S, with a molecular weight of 473.6 g/mol. The presence of the thiazolo-pyridazin moiety is particularly significant as it is often associated with various pharmacological effects.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness at concentrations below 100 µg/mL against various strains.
  • Anti-inflammatory Properties : The compound has been implicated in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. Its selectivity and potency in inhibiting COX-II could make it a candidate for anti-inflammatory therapies.
  • Cytotoxic Effects : Research indicates that the compound may exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : By targeting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Cell Cycle Interference : The cytotoxic effects observed may be due to interference with cell cycle progression in cancer cells.

Case Studies and Research Findings

StudyFindings
Chahal et al. (2023)Identified potent COX-II inhibitors among thiazole derivatives with IC50 values as low as 0.011 µM for related compounds.
Hwang et al. (2023)Reported on 1,5-diarylpyrazoles showing significant anti-inflammatory activity, providing context for similar thiazole derivatives like the compound .
Alegaon et al. (2023)Demonstrated moderate inhibitory activity against COX-II for related compounds with IC50 values ranging from 1.33 to 17.5 µM, suggesting similar potential for N-(furan-2-ylmethyl)-2-(4-oxo...)

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